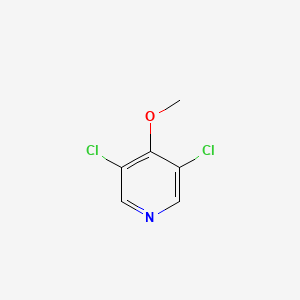

3,5-Dichloro-4-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLLCBHMGGNTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856689 | |

| Record name | 3,5-Dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-73-8 | |

| Record name | 3,5-Dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3,5 Dichloro 4 Methoxypyridine

Nucleophilic Substitution Reactions (SNAr)

The electron-withdrawing nature of the nitrogen atom and the chlorine substituents activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr).

Reactivity at Chlorine Centers

The chlorine atoms at the 3- and 5-positions of the pyridine ring are susceptible to displacement by a variety of nucleophiles. These reactions typically proceed under conditions that facilitate the SNAr mechanism. The substitution of one or both chlorine atoms allows for the introduction of diverse functional groups, making 3,5-dichloro-4-methoxypyridine a valuable intermediate in the synthesis of more complex substituted pyridines.

For instance, reactions with amines, alkoxides, and thiolates can lead to the selective replacement of a chlorine atom. The specific outcome often depends on the reaction conditions and the nature of the nucleophile.

Table 1: Examples of Nucleophilic Substitution at Chlorine Centers

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 3-Amino-5-chloro-4-methoxypyridine |

| Alkoxide | R-ONa | 3-Alkoxy-5-chloro-4-methoxypyridine |

| Thiolate | R-SNa | 3-Chloro-4-methoxy-5-(alkylthio)pyridine |

Reactivity at the Methoxy (B1213986) Group

While the primary sites for nucleophilic attack are the chlorinated carbons, the methoxy group at the 4-position can also undergo substitution, typically under more forcing conditions. This reaction involves the cleavage of the methyl-oxygen bond. Demethylation can be achieved using strong acids or specific demethylating agents, which converts the methoxy group into a hydroxyl group, yielding 3,5-dichloropyridin-4-ol. This transformation is significant as it provides a route to 4-hydroxypyridine (B47283) derivatives, which are important precursors in various synthetic applications.

Regioselectivity and Mechanistic Investigations of Nucleophilic Attack

The regioselectivity of nucleophilic substitution on this compound is a key aspect of its reactivity. Due to the symmetrical substitution pattern at the 3- and 5-positions, monosubstitution can lead to a single product where one chlorine atom is replaced. The electronic influence of the methoxy group and the ring nitrogen directs the regiochemical outcome.

Mechanistic studies indicate that these reactions proceed through a Meisenheimer-type intermediate, a hallmark of the SNAr pathway. The stability of this intermediate is influenced by the substituents on the ring. The electron-donating methoxy group can influence the relative reactivity of the C-3 and C-5 positions, although in this symmetrical molecule, they are electronically equivalent.

Organometallic Coupling Reactions

The presence of two reactive C-Cl bonds makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Cross-Coupling Methodologies (e.g., Stille, Suzuki-Miyaura)

This compound readily participates in Suzuki-Miyaura and Stille cross-coupling reactions. These methodologies are powerful tools for forming new carbon-carbon bonds. In a Suzuki-Miyaura coupling, this compound can be reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a C-C bond at the site of a chlorine atom. Similarly, in a Stille coupling, an organotin reagent is used. These reactions can be controlled to achieve either mono- or di-substitution, providing access to a wide array of functionalized pyridine derivatives.

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C |

| Stille | Organotin Reagent (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C |

Grignard and Organolithium Reagent Interactions

The interaction of this compound with strong organometallic bases like Grignard reagents and organolithium reagents can be complex. google.com These reagents can act as nucleophiles, leading to substitution of the chlorine atoms. However, they can also induce metal-halogen exchange, particularly with organolithium reagents at low temperatures. This exchange generates a pyridyl lithium species, which can then be reacted with various electrophiles to introduce a wide range of substituents onto the pyridine ring. The outcome of these reactions is highly dependent on the specific reagents used and the reaction conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution reactions are generally not considered a viable pathway for the functionalization of this compound. The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. itmo.rugoogle.commasterorganicchemistry.com This deactivation is significantly intensified by the presence of two electron-withdrawing chlorine atoms at the 3- and 5-positions.

Functional Group Interconversions and Derivatization

Conversion of Halides to Other Functionalities

The chlorine atoms at the 3- and 5-positions of the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the conversion of the chloro groups into a variety of other functionalities, significantly expanding the synthetic utility of the parent compound. Halogenated pyridines are known to undergo nucleophilic substitution, where the halide is displaced by a nucleophile. ambeed.combenthambooks.com The reactivity of halopyridines in SNAr reactions is generally higher for halogens at the 2- and 4-positions relative to the 3-position, and fluorine is typically a better leaving group than chlorine. iust.ac.ir

In dichlorinated pyridine systems, the chlorine atoms can be displaced by various nucleophiles, including amines and azide (B81097) ions. For instance, studies on closely related polychlorinated pyridines have demonstrated successful substitution reactions. The reaction of 3,5-dichloro-2,4,6-trifluoro-pyridine with sodium azide results in the selective substitution of the C-4 fluorine atom to yield 4-azido-3,5-dichloro-2,6-difluoro-pyridine. rsc.org Similarly, the chlorine atom in 2-chloro-3,5-dinitropyridine (B146277) is readily displaced by amines. nih.gov These examples highlight the feasibility of displacing halogen substituents on the pyridine ring with various nucleophiles.

Below is a table of representative nucleophilic substitution reactions on related dichloropyridine scaffolds, illustrating the potential transformations for the chlorine atoms in this compound.

| Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 3,5-Dichloro-2,4,6-trifluoropyridine | Sodium azide (NaN₃), Acetonitrile | 4-Azido-3,5-dichloro-2,6-difluoropyridine | rsc.org |

| 2-Chloro-3,5-dinitropyridine | Amine (R-NH₂) | 2-(Alkylamino)-3,5-dinitropyridine | nih.gov |

| 2,6-Dichloro-4-(trifluoromethyl)pyridine | Ammonia (NH₃), THF, 150°C | 2-Amino-6-chloro-4-(trifluoromethyl)pyridine |

Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring allows for transformations such as N-oxidation and N-alkylation.

N-Oxidation

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a fundamental transformation. This reaction is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). google.comrsc.org The formation of the N-oxide is significant as it alters the electronic properties of the pyridine ring, often facilitating subsequent reactions. For example, the N-oxidation of 3,5-dimethylpyridine (B147111) is a key step in the synthesis of various pharmaceutical intermediates. google.com While specific studies on this compound are limited, the general reactivity of substituted pyridines suggests that it can be readily converted to This compound N-oxide .

| Reactant Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Pyridine (e.g., 3,5-dimethylpyridine) | H₂O₂ / Acetic Acid | Substituted Pyridine N-oxide | google.com |

| 4-Methoxypyridine (B45360) | m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758) | 4-Methoxypyridine N-oxide | ntu.edu.sg |

N-Alkylation

The pyridine nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium (B92312) salts. iust.ac.ir This reaction introduces a permanent positive charge on the nitrogen atom, which significantly modifies the compound's properties and reactivity. This transformation is a standard reaction for pyridine and its derivatives, used to create a wide range of functional materials and ionic liquids.

Spectroscopic Analysis of this compound Remains Elusive in Public Domain

Despite extensive searches for experimental data for the compound, identified by its CAS Number 17228-73-8, specific datasets for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), Fourier Transform Infrared (FT-IR), and Raman spectroscopy could not be located. Such data is fundamental for the complete structural elucidation and characterization as requested.

Scientific publications and spectral databases contain information on various related pyridine derivatives, such as other isomers or compounds with different substitution patterns. For instance, detailed spectroscopic analyses are available for compounds like 2,3,5-trichloro-4-methoxypyridine (B3049185) and various other mono- and di-substituted methoxypyridines. However, this information cannot be extrapolated to accurately describe this compound due to the sensitive dependence of spectroscopic signals on the precise arrangement of atoms within a molecule.

The requested article, focusing on the advanced spectroscopic characterization of this compound, cannot be generated at this time due to the absence of the necessary primary experimental data. Further research and publication by the scientific community would be required to provide the specific spectral assignments and analyses needed to populate the detailed sections on NMR and vibrational spectroscopy.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloro 4 Methoxypyridine

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for confirming the identity of a synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Exact Mass Determination and Elemental Composition Confirmation

The theoretical exact mass of 3,5-Dichloro-4-methoxypyridine is calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The molecular formula for the compound is C₆H₅Cl₂NO. HRMS analysis measures the actual m/z of the molecular ion, and a close correlation between the experimental and theoretical values confirms the elemental composition.

For its isomer, 2,6-Dichloro-4-methoxypyridine, the exact mass is reported as 176.974823. Given that this compound shares the identical molecular formula (C₆H₅Cl₂NO), its theoretical exact mass is also 176.974823 Da. Experimental HRMS analysis is expected to yield a value within a very narrow margin of error (typically < 5 ppm) of this theoretical mass, thereby confirming the elemental formula. The distinctive isotopic pattern created by the two chlorine atoms (a characteristic M, M+2, and M+4 peak pattern) would further corroborate the presence of two chlorine atoms in the structure.

Table 1: Theoretical vs. Expected Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₅Cl₂NO |

| Theoretical Exact Mass (Monoisotopic) | 176.974823 Da |

| Expected Experimental HRMS (M+H)⁺ | ~177.98210 Da |

| Mass Accuracy Tolerance | < 5 ppm |

Fragmentation Pattern Analysis for Structural Insights

Beyond confirming the elemental composition, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's specific structure.

While specific fragmentation data for this compound is not detailed in the reviewed literature, general principles of fragmentation for similar structures can be applied. Common fragmentation pathways for aromatic ethers include the loss of the alkyl group from the ether (in this case, a methyl radical, •CH₃) or the loss of the entire alkoxy group (•OCH₃). Cleavage of the chlorine atoms is also a highly probable fragmentation pathway. Analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the atoms, distinguishing it from other isomers.

X-ray Crystallography

While HRMS provides data on the gas-phase molecule, X-ray crystallography reveals the precise three-dimensional structure of a compound in the solid state. This technique is considered the gold standard for unambiguous structural determination.

Specific X-ray crystallographic data for this compound is not available in the public domain based on current search results. The following sections describe the type of information that would be obtained from such an analysis.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This would confirm the planar pyridine (B92270) ring and the specific substitution pattern, providing exact bond lengths, bond angles, and torsion angles. For instance, it would definitively confirm the placement of the two chlorine atoms at the 3- and 5-positions and the methoxy (B1213986) group at the 4-position relative to the nitrogen atom.

Analysis of Intermolecular Interactions (e.g., halogen bonding, π-stacking, hydrogen bonding)

The crystal structure data would also allow for a detailed examination of the non-covalent interactions that govern how the molecules arrange themselves in the crystal. Given the structure of this compound, several types of intermolecular interactions would be anticipated:

Halogen Bonding: The chlorine atoms, having regions of positive electrostatic potential on their outer surface (the σ-hole), could act as halogen bond donors, interacting with the electron-rich nitrogen atom or oxygen atom of a neighboring molecule.

π-stacking: The electron-deficient pyridine rings could engage in π-π stacking interactions, likely in an offset or parallel-displaced fashion, to help stabilize the crystal packing.

UV-Visible Spectroscopy for Electronic Transitions and Charge-Transfer Phenomena

UV-Visible spectroscopy is a powerful analytical method used to study the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. rsc.orglibretexts.org For heteroaromatic systems like this compound, the UV-Vis spectrum is characterized by absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. rsc.org The primary electronic transitions observed in pyridine and its derivatives are π→π* and n→π* transitions. researchgate.net

The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. The n→π* (or R-band) transition involves moving a non-bonding electron, such as one from the lone pair on the nitrogen atom, to a π* antibonding orbital. researchgate.net This transition is symmetry-forbidden in benzene (B151609) but allowed in pyridine, although it is significantly weaker than the π→π* transitions. researchgate.net

The specific absorption maxima (λmax) and intensities for this compound are influenced by the electronic effects of its substituents. The two chlorine atoms act as electron-withdrawing groups through induction, while the methoxy group at the 4-position acts as a π-electron donor through resonance. These competing effects modulate the energy levels of the molecular orbitals. For instance, in a related compound, 2-chloro-6-methoxypyridine, two distinct electronic transitions were identified around 35500 cm⁻¹ (approx. 282 nm) and 38500 cm⁻¹ (approx. 260 nm), assigned to n→π* and π→π* transitions, respectively. researchgate.net The presence of substituents and the polarity of the solvent can cause shifts in these absorption bands. researchgate.net

Furthermore, this compound can participate in the formation of charge-transfer (CT) complexes, particularly when interacting with strong electron acceptor molecules. clockss.orgmdpi.com In such a complex, the pyridine derivative acts as an electron donor. This interaction creates new molecular orbitals and can give rise to a new, often intense, absorption band at a longer wavelength than the absorptions of the individual components. mdpi.com The appearance of this new band is a hallmark of CT complex formation. clockss.org

Table 1: Expected UV-Visible Absorption Data for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity | Notes |

| π→π | π → π | 250 - 270 nm | High | Characteristic B-band of the aromatic ring, influenced by substituents. researchgate.net |

| n→π | n → π | 270 - 290 nm | Low | Involves the nitrogen lone pair; may show a red shift compared to pyridine. researchgate.net |

| Charge-Transfer (CT) | HOMO (Donor) → LUMO (Acceptor) | > 300 nm | Variable | Only present upon formation of a charge-transfer complex with an electron acceptor. mdpi.com |

Other Advanced Spectroscopic Techniques for Surface or Electronic Structure Analysis (e.g., XPS, EPR)

Beyond standard optical spectroscopy, other advanced techniques provide deeper insights into the electronic and surface properties of this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. brighton-science.comwarwick.ac.uk The method works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. brighton-science.comwarwick.ac.uk

For this compound, an XPS survey scan would identify the presence of carbon (C), nitrogen (N), chlorine (Cl), and oxygen (O). High-resolution scans of the C 1s, N 1s, Cl 2p, and O 1s core levels would provide information about their chemical environments. The binding energy of the N 1s electron, in particular, is sensitive to the electronic effects of the substituents on the pyridine ring. cdnsciencepub.com Studies on a wide range of substituted pyridines have shown that electron-withdrawing substituents generally increase the N 1s binding energy relative to pyridine, while electron-donating groups decrease it. cdnsciencepub.com Therefore, the combined effect of the two strong electron-withdrawing chloro groups and the donating methoxy group would determine the precise N 1s binding energy in this molecule. This data is valuable for understanding the electronic structure and reactivity of the compound. cdnsciencepub.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. globalresearchonline.netiitr.ac.in It is highly specific to paramagnetic substances, such as free radicals and many transition metal ions. iitr.ac.inresearchgate.net

In its stable, ground state, this compound is a diamagnetic molecule, meaning all its electrons are paired. Consequently, the pure compound is "EPR-silent" and would not produce a signal. However, EPR spectroscopy could become a relevant analytical tool under specific circumstances. For example, if the molecule were to form a radical cation or anion, such as through a charge-transfer interaction with a suitable donor or acceptor, the resulting species with an unpaired electron would be detectable by EPR. mdpi.com The hyperfine coupling observed in the EPR spectrum could provide information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), offering insights into the distribution of spin density within the radical. libretexts.org

Table 2: Applicability of Advanced Spectroscopic Techniques to this compound

| Technique | Abbreviation | Information Obtained | Applicability to this compound |

| X-ray Photoelectron Spectroscopy | XPS | Elemental composition, chemical state, and electronic state of surface atoms. brighton-science.com | Directly applicable. Provides binding energies for C 1s, N 1s, Cl 2p, and O 1s, revealing substituent effects on electronic structure. cdnsciencepub.com |

| Electron Paramagnetic Resonance | EPR | Detection and characterization of species with unpaired electrons (paramagnetic species). globalresearchonline.netiitr.ac.in | Not applicable to the ground-state molecule (diamagnetic). Applicable only to radical forms or paramagnetic complexes of the compound. |

Computational and Theoretical Chemistry Studies of 3,5 Dichloro 4 Methoxypyridine

Density Functional Theory (DFT) Calculations

DFT has become a standard method for the quantum chemical analysis of molecular systems. By approximating the many-electron problem to one concerning the electron density, DFT allows for the accurate and efficient calculation of various molecular properties. For substituted pyridines, including 3,5-dichloro-4-methoxypyridine, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), provide a detailed understanding of their behavior. researchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Theoretical calculations for similar pyridine (B92270) derivatives have demonstrated that the optimized molecular geometrical parameters can show good agreement with experimental data, such as those obtained from X-ray crystallography. researchgate.net The changes in bond lengths and the potential breakdown of the regular hexagonal symmetry of the pyridine ring can be attributed to the altered charge distribution on the carbon atoms due to substitution. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. amazonaws.comcsic.es

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. amazonaws.comcsic.es Conversely, a small gap indicates that the molecule is more polarizable and more reactive. amazonaws.com In computational studies of related pyridine compounds, the HOMO is often found to be delocalized over the entire molecule, while the LUMO may be localized on specific moieties, influencing the sites of electrophilic and nucleophilic attack. researchgate.net For instance, in some substituted pyridines, the HOMO components are distributed across the organic cation and chlorine atoms, while LUMO components are situated only on the organic cation. csic.es

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of a molecule. |

| LUMO Energy | Indicates the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap | Reflects the chemical reactivity and kinetic stability of a molecule. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule using a color scale. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For pyridine and its derivatives, the nitrogen atom is typically a region of high negative potential, making it a primary site for electrophilic attack and protonation. amazonaws.comuni-muenchen.de In substituted pyridines, the MEP can reveal how the substituents alter the electrostatic potential across the molecule. researchgate.net For example, the presence of electronegative chlorine atoms would be expected to draw electron density away from the ring, influencing the potential around the nitrogen and carbon atoms. Mulliken population analysis or other charge partitioning schemes can be used to quantify the atomic charges, providing a numerical basis for understanding the charge distribution. amazonaws.com

Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions, providing valuable insights that can guide synthetic efforts.

Nucleophilicity and Electrophilicity Indices

Global reactivity descriptors, derived from the energies of the frontier orbitals, can be calculated to quantify the nucleophilicity and electrophilicity of a molecule. science.gov The nucleophilicity index (N) is a parameter that measures the nucleophilic character of a molecule. ias.ac.in DFT calculations have been successfully used to predict the nucleophilicity of various substituted pyridines. ias.ac.in These theoretical predictions can be correlated with experimental data to establish reliable scales for nucleophilicity. ias.ac.in For this compound, such calculations would help in understanding its behavior as a potential nucleophile or catalyst in organic reactions. The electrophilicity index, conversely, quantifies the molecule's ability to act as an electrophile.

Computational Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction. This allows for the determination of activation energies and the identification of the most likely reaction pathway.

For reactions involving substituted pyridines, such as nucleophilic aromatic substitution (SNAr), computational studies can model the formation of intermediates (like Meisenheimer complexes) and the associated transition states. rsc.org For example, in SNAr reactions of di-halogenated heterocycles, computational modeling has been used to find concerted pathways and locate transition state structures. rsc.org This type of analysis can predict the regioselectivity of a reaction, for instance, by comparing the activation barriers for nucleophilic attack at different positions on the pyridine ring. For this compound, computational modeling could be used to predict the outcome of reactions with various nucleophiles, providing valuable information for synthetic planning.

Regioselectivity and Stereoselectivity Predictions

The prediction of regioselectivity in reactions involving this compound is crucial for its synthetic applications, particularly in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is inherently electron-deficient, and the two chlorine atoms further activate it towards nucleophilic attack through their strong electron-withdrawing inductive effects.

Computational methods, especially those based on Density Functional Theory (DFT), are invaluable for predicting the most likely site of substitution. wuxiapptec.com The regioselectivity is governed by a combination of electronic and steric factors that stabilize the intermediate Meisenheimer complex formed during the reaction. researchgate.net

Electronic Effects: The 4-methoxy group is a powerful electron-donating group through resonance (+M effect), which increases the electron density at the ortho (C3, C5) positions. This donation counteracts the inductive withdrawal of the chlorine atoms at C3 and C5. For a nucleophilic attack on the ring, the most favorable positions are typically C2 and C6, as the negative charge in the reaction intermediate can be delocalized onto the electronegative nitrogen atom, a highly stabilizing feature.

Quantum mechanical calculations can model this by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com In SNAr reactions, the nucleophile's Highest Occupied Molecular Orbital (HOMO) interacts with the electrophile's LUMO. The reaction is expected to occur at the atom(s) with the largest LUMO coefficients. For this compound, the LUMO lobes are predicted to be largest at the C2 and C6 positions, indicating these are the most electrophilic sites and the most probable locations for nucleophilic attack, leading to the substitution of one of the chlorine atoms. Computational analysis of transition state energies for attack at different positions provides a more quantitative prediction of the major product. wuxiapptec.comnih.gov

Steric Effects: The methoxy (B1213986) group at C4 and the chloro groups at C3 and C5 create a sterically hindered environment. However, since the likely points of attack are the less-crowded C2 and C6 positions, steric hindrance from the adjacent C3 and C5 chloro groups on the incoming nucleophile would be a secondary, but still significant, factor to consider, especially with bulky nucleophiles. researchgate.net

Stereoselectivity: For typical SNAr reactions on the achiral this compound substrate, the issue of stereoselectivity is not relevant unless a chiral nucleophile is used or the reaction leads to the formation of a new stereocenter under specific conditions. The substitution reaction itself occurs at a planar aromatic ring and does not inherently create a chiral center.

Simulation of Spectroscopic Parameters

Computational methods are routinely used to simulate various spectroscopic parameters, providing a theoretical counterpart to experimental data and aiding in structural elucidation and spectral assignment.

The theoretical vibrational spectra (Infrared and Raman) of this compound can be calculated using DFT methods, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). researchgate.netderpharmachemica.comnih.gov The process begins with the optimization of the molecule's ground state geometry. Subsequently, a frequency calculation is performed on the optimized structure to yield the harmonic vibrational frequencies, IR intensities, and Raman activities. scholarsresearchlibrary.comcore.ac.uk

Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity. Therefore, they are often uniformly scaled by an empirical factor to achieve better agreement with experimental data. derpharmachemica.com The analysis of these spectra allows for the assignment of specific vibrational modes to the observed spectral bands.

Below is an illustrative table of predicted vibrational frequencies for key functional groups in this compound, based on typical ranges for similar compounds.

| Vibrational Mode | Predicted Wavenumber (cm-1) (Illustrative) | Description |

|---|---|---|

| C-H Aromatic Stretching | 3110 - 3080 | Stretching of the C2-H and C6-H bonds. |

| C-H Methyl Stretching | 2980 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methoxy group. |

| Pyridine Ring Stretching (C=C, C=N) | 1580 - 1450 | In-plane stretching vibrations of the aromatic ring framework. |

| C-H In-plane Bending | 1280 - 1100 | Bending vibrations of the aromatic C-H bonds within the plane of the ring. |

| C-O-C Asymmetric Stretching | ~1260 | Asymmetric stretching of the Ar-O-CH₃ bond. |

| C-O-C Symmetric Stretching | ~1040 | Symmetric stretching of the Ar-O-CH₃ bond. |

| C-Cl Stretching | 750 - 650 | Stretching vibrations of the C3-Cl and C5-Cl bonds. |

Disclaimer: The data in this table is illustrative and represents typical expected values from DFT calculations for this class of compound. It is not based on a published computational study of this compound.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for confirming molecular structures. The most common and reliable method for these calculations is the Gauge-Independent Atomic Orbital (GIAO) method. acs.orgconicet.gov.ar The workflow involves an initial geometry optimization using a suitable DFT method, followed by the GIAO calculation on the optimized structure to compute the nuclear magnetic shielding tensors. modgraph.co.ukmodgraph.co.uk

The absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_TMS - σ_sample. For improved accuracy, calculated shifts are often linearly scaled based on a correlation between experimental and calculated shifts for a set of related structures. researchgate.net

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) (Illustrative) | Predicted ¹³C Chemical Shift (ppm) (Illustrative) |

|---|---|---|

| C2-H, C6-H | 8.45 (singlet) | - |

| OCH₃ | 4.05 (singlet) | - |

| C2, C6 | - | 148.5 |

| C3, C5 | - | 125.0 |

| C4 | - | 155.0 |

| OCH₃ | - | 61.0 |

Disclaimer: The data in this table is illustrative and represents estimated values based on established substituent effects and computational principles for this class of compound. It is not based on a published computational study of this compound.

Theoretical Vibrational Spectra (IR, Raman)

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. aip.org For this compound, MD simulations could be relevant for studying conformational flexibility and interactions within a complex environment, such as a solvent. acs.orgnih.gov

The main conformational freedom in this molecule is the rotation of the methoxy group's methyl substituent relative to the plane of the pyridine ring. MD simulations, using a classical force field (e.g., OPLS, CHARMM), can explore the potential energy surface of this rotation and determine the most stable conformations and the energy barriers between them.

A more significant application of MD would be to simulate the molecule in a solvent (e.g., water, methanol) to understand solvation effects. nih.govnih.gov Such simulations can reveal the structure of the solvent shell around the molecule. For instance, one could calculate Radial Distribution Functions (RDFs) between the pyridine nitrogen and solvent hydrogen atoms to characterize hydrogen bonding potential, or between the chlorine atoms and solvent molecules to understand hydrophobic/hydrophilic interactions. This information can be critical for predicting solubility and how solvent might influence reaction rates and mechanisms.

To date, no specific MD simulation studies focused solely on this compound have been reported in the reviewed literature. However, the methodology is well-established and could provide valuable insights into its behavior in condensed phases. aip.orgacs.org

Applications in Chemical Synthesis and Materials Science

Applications in Materials Science

Monomer or Intermediate for Specialized Polymers and Coatings

While 3,5-Dichloro-4-methoxypyridine is not widely documented as a direct monomer in polymerization, its functionalized derivatives serve as crucial building blocks in the synthesis of advanced polymeric materials. The dichlorinated pyridine (B92270) core is a stable scaffold that can be further modified to create reactive monomers suitable for producing specialized polymers.

Detailed research findings indicate that closely related compounds are valuable in polymer science. For instance, a brominated derivative of the parent compound is explicitly identified as a monomer for creating Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with highly ordered structures, suggesting that the this compound framework is a viable platform for constructing complex, high-performance polymers. The presence of reactive halogen sites allows for participation in cross-coupling reactions, a common method for polymer synthesis.

Table 1: Application of this compound Derivative in Polymer Science

| Compound Name | Application Area | Role |

|---|

This role as an intermediate or a precursor to monomers highlights the compound's utility in creating polymers with tailored properties for specialized applications, including advanced coatings where chemical resistance and thermal stability are paramount.

Ligand Design for Catalysis and Coordination Chemistry

In the fields of catalysis and coordination chemistry, pyridine and its derivatives are fundamental building blocks for the synthesis of ligands. niscpr.res.inuni-siegen.deuomustansiriyah.edu.iq These ligands coordinate with metal centers to form complexes that can act as highly effective catalysts for a wide range of chemical transformations. ias.ac.in The electronic properties of the pyridine ring can be finely tuned by the addition of various substituents, which in turn modifies the stability and reactivity of the resulting metal complex. rsc.orgnih.gov

The structure of this compound possesses distinct electronic features that make it a candidate for ligand design. The nitrogen atom in the pyridine ring has a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. fiveable.mescirp.org The two chlorine atoms at the 3 and 5 positions are electron-withdrawing, which decreases the electron density on the pyridine ring and influences the binding affinity of the ligand. Conversely, the methoxy (B1213986) group at the 4-position is an electron-donating group through resonance, which counteracts the inductive effect of the chlorine atoms. This electronic push-pull characteristic can be exploited to modulate the catalytic activity of a metal center.

While specific metal complexes of this compound are not extensively reported, the broader class of substituted pyridine ligands is ubiquitous in catalysis. rsc.org The strategic placement of electron-donating and electron-withdrawing groups is a common strategy in the rational design of ligands for optimizing catalytic performance in areas such as cross-coupling reactions, hydrogenation, and oxidation. niscpr.res.in

Table 2: Examples of Related Pyridine-Based Ligands in Catalysis

| Ligand Type | Metal | Application |

|---|---|---|

| Substituted Pyridines | Palladium | Cross-coupling reactions rsc.org |

| Schiff Bases (from pyridoxal) | Cobalt(II) | Formation of stable coordination complexes scirp.org |

The potential for this compound to act as a ligand is therefore inferred from the well-established principles of coordination chemistry and the known utility of similarly substituted pyridines in catalysis.

Electronic Materials Research

The application of pyridine derivatives extends into the realm of materials science, particularly in the development of new electronic materials. The inherent aromatic and electronic properties of the pyridine ring make it a suitable component for organic electronic devices.

There is indirect evidence to suggest the potential of this compound derivatives in this field. For instance, related dichloropyridine structures containing boronate esters have been noted for their potential use in Organic Light-Emitting Diodes (OLEDs). The halogenation of the pyridine ring is considered a feature that may be suitable for applications in conductive polymers. Furthermore, commercial suppliers of a brominated derivative of this compound list "OLED Materials" and "Electronic Materials" as potential application areas for this class of chemical building blocks. Current time information in Bangalore, IN. These applications typically leverage the ability of such compounds to be incorporated into larger conjugated systems that can transport charge or emit light.

Although research directly employing this compound in electronic materials has not been identified, its structural motifs are present in compounds explored for these advanced applications. The combination of a tunable electronic profile and the potential for incorporation into larger polymeric or molecular structures suggests that it could serve as a valuable intermediate for the synthesis of novel organic semiconductors or emissive materials.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Eco-friendly Synthetic Routes

The chemical industry's shift towards green chemistry principles is driving research into more sustainable methods for synthesizing pyridine (B92270) derivatives. bohrium.comrsc.org Traditional methods often rely on harsh conditions and hazardous reagents. organic-chemistry.org Future efforts for synthesizing compounds like 3,5-Dichloro-4-methoxypyridine will likely focus on atom economy, reduced waste, and the use of environmentally benign catalysts and solvents. rsc.orgtandfonline.com

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, are highly efficient and atom-economical. bohrium.comtandfonline.com Developing MCRs for halogenated pyridines could significantly streamline synthesis, reduce intermediate isolation steps, and minimize waste. bohrium.com

Heterogeneous Catalysis: The use of reusable solid catalysts, such as zeolites or metal oxides like zinc phosphate (B84403) and ammonium (B1175870) metavanadate, offers a greener alternative to homogeneous catalysts. rsc.orgtandfonline.comnih.gov These catalysts are easily separated from the reaction mixture, simplifying purification and allowing for recycling. tandfonline.com Research could identify suitable heterogeneous catalysts for the specific transformations needed to produce or modify this compound.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times, improve yields, and offer a green alternative to conventional heating for the synthesis of pyridine derivatives. acs.orgresearchgate.net Applying this technology could lead to more efficient and less energy-intensive synthetic routes. acs.org

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of organic solvents or in water is a cornerstone of green chemistry. tandfonline.comacs.org Exploring solvent-free conditions or the use of aqueous media for the synthesis of polychlorinated pyridines would represent a significant step towards sustainability. acs.org

| Sustainable Approach | Description | Potential Advantage for Pyridine Synthesis | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the product, which incorporates most or all of the atoms of the reactants. | High atom economy, reduced waste, operational simplicity, and rapid access to diverse molecular structures. | bohrium.comtandfonline.com |

| Heterogeneous Catalysis | The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). | Easy separation and recyclability of the catalyst, leading to cost-effective and environmentally friendly processes. | rsc.orgtandfonline.comnih.gov |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions, often resulting in dramatically reduced reaction times and increased yields. | Shorter reaction times (minutes vs. hours), improved yields, and cleaner product formation. | acs.orgresearchgate.net |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often by heating a mixture of solid or liquid reactants. | Eliminates solvent waste, reduces environmental impact, and can lead to higher reaction rates. | tandfonline.comacs.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electron-deficient nature of the pyridine ring, further accentuated by two electron-withdrawing chlorine atoms, makes this compound a candidate for unique chemical transformations. uoanbar.edu.iqnih.gov While nucleophilic aromatic substitution (SNAr) is a known reaction pathway for chloropyridines, future research will delve into more complex and unprecedented reactivity. uoanbar.edu.iq

Emerging areas of exploration include:

C-H Functionalization: Directing group-assisted or undirected C-H activation at the remaining C-H positions on the pyridine ring could provide novel pathways for functionalization, bypassing traditional multi-step sequences. While the pyridine nitrogen can direct metalation, exploring conditions that override this effect could unlock new reactivity at other positions. chemrxiv.org

Catalytic Dearomatization: The enantioselective dearomatization of substituted pyridines to produce highly functionalized, chiral piperidines and other saturated heterocycles is a rapidly advancing field. mdpi.com Applying these methods to this compound could yield valuable chiral building blocks for medicinal chemistry. mdpi.comacs.org

Carbonylative Coupling Reactions: Palladium-catalyzed carbonylative reactions can generate highly reactive acylating agents from aryl halides. rsc.org Adapting such methods to this compound could enable the synthesis of novel ketones and amides, expanding its utility as a synthetic intermediate.

Unprecedented Rearrangements and Cyclizations: The specific arrangement of substituents may enable novel intramolecular reactions, such as rearrangements or cyclizations, under specific thermal, photochemical, or catalytic conditions. nih.gov For instance, the interplay between the methoxy (B1213986) group and the adjacent chlorine atoms could lead to unexpected transformations.

Advanced In Situ Spectroscopic Studies for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced in situ spectroscopic techniques, which monitor reactions as they occur, provide direct evidence of transient intermediates and transition states that are often missed by traditional analytical methods.

Future research will likely employ these techniques to study reactions involving this compound:

In Situ Infrared (IR) and Raman Spectroscopy: Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be used to observe the adsorption of reactants and the formation of intermediates on catalyst surfaces in real-time. researchgate.net This could be invaluable for understanding the mechanism of heterogeneous catalytic reactions involving this compound.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can follow the course of a reaction in the solution phase, providing detailed structural information about all species present. This would be instrumental in deciphering complex reaction pathways, identifying short-lived intermediates, and determining reaction kinetics.

Computational and Spectroscopic Synergy: Combining in situ spectroscopic data with Density Functional Theory (DFT) calculations provides a powerful approach to mechanistic investigation. mdpi.combohrium.com Experimental spectra can be compared with calculated spectra of proposed intermediates to confirm their structures and elucidate reaction pathways with high confidence. mdpi.com

| Technique | Type of Information Provided | Application to this compound | Reference |

|---|---|---|---|

| In Situ FTIR/DRIFTS | Vibrational modes of molecules; identifies functional groups and bonding changes on surfaces. | Studying surface adsorption and reaction intermediates during heterogeneous catalysis. | researchgate.netacs.org |

| In Situ NMR | Detailed structural information and quantification of species in solution over time. | Tracking reaction progress, identifying intermediates, and determining kinetic profiles in solution-phase reactions. | beilstein-journals.org |

| In Situ UV-Vis | Changes in electronic transitions, useful for monitoring conjugated systems and colored species. | Observing the formation and decay of chromophoric intermediates or products. | beilstein-journals.org |

| Combined Spectroscopy & DFT | Correlates experimental observations with theoretical models of reaction pathways and intermediates. | Validating proposed mechanisms by matching experimental spectra to calculated structures and energies. | mdpi.com |

Integration of Machine Learning and AI in Synthetic Design and Reactivity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and discovery. arxiv.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. chemrxiv.org For a molecule like this compound, AI and ML offer powerful avenues for future exploration.

Key opportunities include:

Retrosynthesis Planning: ML-driven tools can propose novel and efficient synthetic routes to target molecules. arxiv.org By training on vast reaction databases, these models can suggest disconnections and precursor molecules for this compound or its derivatives, potentially uncovering more sustainable or cost-effective pathways. arxiv.orgnih.gov

Reaction Outcome and Yield Prediction: AI models can be trained to predict the products, yields, and regioselectivity of chemical reactions with high accuracy. mdpi.comrsc.org Such models could predict how this compound will behave under various reaction conditions with different reagents, saving significant experimental time and resources. chemrxiv.orgmdpi.com

Discovery of Novel Reagents and Catalysts: Machine learning can accelerate the discovery of new catalysts by screening virtual libraries of compounds and predicting their activity. mdpi.com This approach could be used to find optimal ligands or catalysts for new transformations of this compound.

Predictive Material Design: By correlating molecular structure with material properties, ML models can predict the characteristics of polymers or functional materials derived from specific monomers. acs.org This enables the in silico design of new materials based on the this compound scaffold for targeted applications. acs.orgmdpi.com

Discovery of New Chemical Transformations for Functional Materials Applications

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel functional materials. The two chlorine atoms provide reactive handles for polymerization or post-polymerization modification, while the methoxypyridine core can impart specific electronic, optical, or coordination properties to the final material.

Future research could focus on:

Q & A

Q. What are the key considerations for optimizing the synthesis of 3,5-dichloro-4-methoxypyridine to improve yield and purity?

Methodological Answer:

- Reagent Selection : Use boron tribromide (BBr₃) in dichloromethane (DCM) for demethylation or chlorination steps, as it enables precise control over regioselectivity .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation (e.g., 4-methoxy-3,5-dimethylpyridine derivatives) and minimize side reactions .

- Purification : Utilize recrystallization in water or ethanol to isolate the final product, ensuring purity >95% as validated by GC-MS or NMR .

Q. How can researchers validate the structural identity of this compound and its intermediates?

Methodological Answer:

- Spectroscopic Techniques : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and chloro groups at positions 3, 4, and 5) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., C₆H₅Cl₂NO, theoretical MW: 192.98 g/mol) .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., 2-chloromethyl derivatives) to confirm stereochemistry and bond angles .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (argon or nitrogen) in sealed containers to prevent hydrolysis of the methoxy group .

- Light Sensitivity : Use amber glassware to avoid photodegradation, as chloro-pyridines are prone to radical-mediated decomposition .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Substituent Effects : The electron-donating methoxy group at position 4 enhances nucleophilic aromatic substitution (SNAr) at positions 3 and 5, while chlorine atoms act as directing groups .

- Catalytic Systems : Optimize palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using ligands like XPhos to overcome steric hindrance from the 3,5-dichloro substituents .

Q. What strategies resolve contradictions in reported synthetic routes for this compound derivatives?

Methodological Answer:

- Cross-Validation : Compare reaction conditions (e.g., temperature, solvent polarity) from independent studies to identify critical variables. For example, sodium hydroxide at 80°C may dechlorinate intermediates, necessitating pH-controlled conditions .

- Computational Modeling : Use DFT calculations to predict reaction pathways and identify kinetic vs. thermodynamic control in chlorination steps .

Q. How can researchers address discrepancies in spectroscopic data for this compound analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.